

Spectroscopic Analysis of 4-Bromo-2-chloro-1-isopropoxybenzene: A Comparative Guide

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Compound of Interest

Compound Name:	4-Bromo-2-chloro-1-isopropoxybenzene
Cat. No.:	B1291380

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This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4-Bromo-2-chloro-1-isopropoxybenzene**. Due to the limited availability of experimental data for this specific compound, this report presents predicted spectroscopic data and compares it with experimental data of the structurally related compound, 4-Bromo-2-chlorophenol. This comparison offers valuable insights into the expected spectral characteristics and aids in the structural elucidation of **4-Bromo-2-chloro-1-isopropoxybenzene**.

Comparative Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **4-Bromo-2-chloro-1-isopropoxybenzene** and the experimental data for 4-Bromo-2-chlorophenol. Mass spectrometry data for the target compound is also predicted, highlighting the expected isotopic pattern.

Table 1: ^1H NMR Data Comparison

Compound	Proton Assignment	Predicted/Experimental Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
4-Bromo-2-chloro-1-isopropoxybenzene (Predicted)	H-3	7.55	d	2.4
H-5	7.25	dd	8.8, 2.4	
H-6	6.85	d	8.8	
-CH(CH ₃) ₂	4.50	septet	6.0	
-CH(CH ₃) ₂	1.35	d	6.0	
4-Bromo-2-chlorophenol (Experimental)[1]	H-3	7.49	d	2.5
H-5	7.18	dd	8.7, 2.5	
H-6	6.89	d	8.7	
-OH	5.8 (broad s)	s	-	

Table 2: ¹³C NMR Data Comparison

Compound	Carbon Assignment	Predicted/Experimental Chemical Shift (δ , ppm)
4-Bromo-2-chloro-1-isopropoxybenzene (Predicted)	C-1	152.0
C-2	123.0	
C-3	133.5	
C-4	115.0	
C-5	130.0	
C-6	117.0	
-CH(CH ₃) ₂	72.0	
-CH(CH ₃) ₂	22.0	
4-Bromo-2-chlorophenol (Experimental) [2] [3]	C-1	150.9
C-2	121.8	
C-3	133.2	
C-4	114.2	
C-5	129.8	
C-6	116.9	

Table 3: Predicted Mass Spectrometry Data for **4-Bromo-2-chloro-1-isopropoxybenzene**

m/z (Predicted)	Ion Formula	Relative Abundance (%)	Fragment Description
262/264/266	$[\text{C}_9\text{H}_{10}\text{BrClO}]^+$	~75:100:25	Molecular Ion (M^+)
220/222/224	$[\text{C}_6\text{H}_4\text{BrClO}]^+$	Moderate	Loss of propene
185/187	$[\text{C}_6\text{H}_4\text{BrO}]^+$	High	Loss of propene and chlorine
157/159	$[\text{C}_6\text{H}_4\text{Br}]^+$	Moderate	Loss of isopropoxy group and chlorine
43	$[\text{C}_3\text{H}_7]^+$	High	Isopropyl cation

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. The solution should be free of any particulate matter.
- Instrument Setup: A 400 MHz (or higher) NMR spectrometer is used. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
- Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a spectral width of approximately 16 ppm, a pulse width corresponding to a 30-45° flip angle, and a relaxation delay of 1-2 seconds. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is prepared to compensate for the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Instrument Setup: The spectrometer is tuned to the ^{13}C frequency.
- Data Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used.^[4] Key parameters include a spectral width of 0-220 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 2 seconds for qualitative spectra.^[4]
- Data Processing: Similar to ^1H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

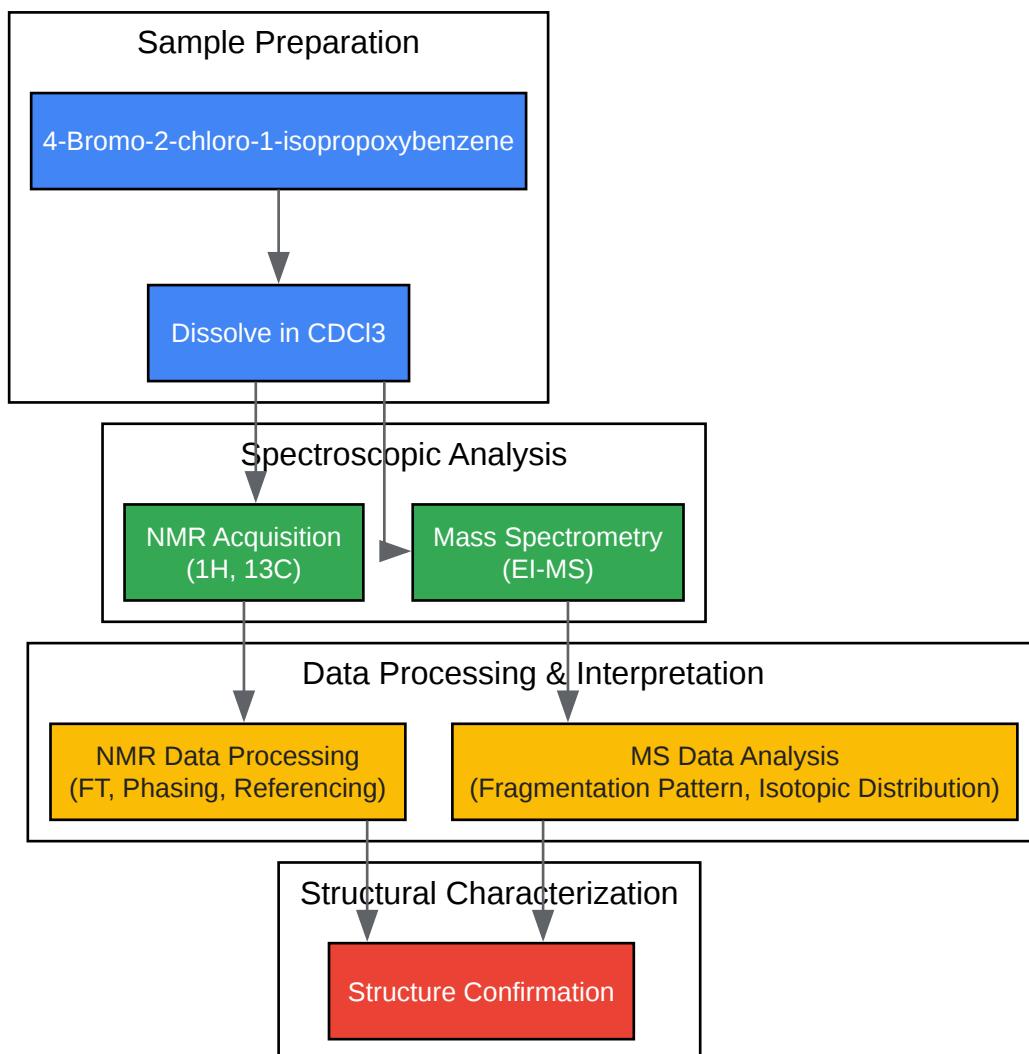
Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized by heating in the ion source.
- Ionization: The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.^[5] This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z ratio.

Analytical Workflow Visualization

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of **4-Bromo-2-chloro-1-isopropoxybenzene**.

Analytical Workflow for 4-Bromo-2-chloro-1-isopropoxybenzene

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Caption: Workflow for the spectroscopic analysis of **4-Bromo-2-chloro-1-isopropoxybenzene**.

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